N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide
Overview
Description
Scientific Research Applications
Chemoselective Acetylation for Antimalarial Drug Synthesis
Magadum and Yadav (2018) discussed the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting its significance as an intermediate in the natural synthesis of antimalarial drugs. The study emphasizes the process optimization, mechanism, and kinetics using immobilized lipase, underlining the potential of this method in pharmaceutical manufacturing (Magadum & Yadav, 2018).
Advanced Synthesis Techniques
Research by Begunov and Valyaeva (2015) presented the synthesis of new AB-type monomers for polybenzimidazoles from N-(4,5-dichloro-2-nitrophenyl)acetamide, showcasing the chemical's utility in creating high-performance polymers with potential applications in advanced materials and engineering (Begunov & Valyaeva, 2015).
Green Electrochemical Synthesis
Nematollahi, Momeni, and Khazalpour (2014) developed a green electrochemical method for synthesizing new acetaminophen derivatives from N-(4-hydroxyphenyl)acetamide, showcasing an environmentally friendly, reagent-less method that contributes to sustainable chemistry practices. This research not only expands the applications of the chemical but also promotes green chemistry principles in pharmaceutical synthesis (Nematollahi et al., 2014).
Potential Memory Enhancers
Piplani, Sharma, Mehta, and Malik (2018) explored the synthesis, biological evaluation, and molecular simulation studies of a series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives as potential memory enhancers. This work highlights the potential of derivatives of N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide in developing new therapeutic agents for enhancing memory and cognitive functions (Piplani et al., 2018).
Mechanism of Action
Target of Action
It is structurally similar to acetaminophen (paracetamol), which primarily acts on the cyclooxygenase (cox) enzymes in the body .
Mode of Action
Based on its structural similarity to acetaminophen, it may inhibit the cox enzymes, thereby reducing the production of prostaglandins, which are responsible for pain and inflammation .
Biochemical Pathways
It might affect the prostaglandin synthesis pathway, similar to acetaminophen .
Result of Action
Based on its structural similarity to acetaminophen, it may reduce pain and inflammation by inhibiting the production of prostaglandins .
Properties
IUPAC Name |
N-[3-(N-acetyl-4-hydroxyanilino)-4-hydroxyphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-10(19)17-12-3-8-16(22)15(9-12)18(11(2)20)13-4-6-14(21)7-5-13/h3-9,21-22H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLVUMFRDUPEJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)N(C2=CC=C(C=C2)O)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601171997 | |
Record name | N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601171997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98966-17-7 | |
Record name | N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98966-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601171997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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